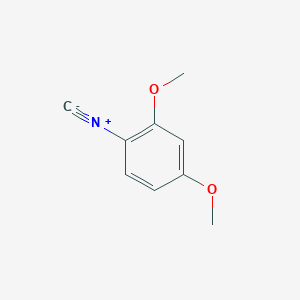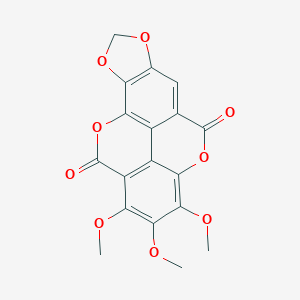
(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy-
Overview
Description
(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy- is a natural product found in Camptotheca acuminata with data available.
Scientific Research Applications
Anti-Leukemic Activity
1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a derivative of ellagic acid from Agrostistachys hookeri, has been found to exhibit activity against cultured P-388 lymphocytic leukemia cells . This suggests potential applications in the development of anti-leukemic treatments.
Potential Role in Drug Discovery
The compound’s unique structure and biological activity suggest it could play a role in drug discovery . Many prominent medicinal compounds having a similar core are available in the market, such as the anticonvulsant drug Rufinamide, broad-spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole, and β-lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-Triazoles, which share a similar structure with our compound of interest, are important in organic synthesis . They have high chemical stability and strong dipole moment, making them useful in various chemical reactions .
Supramolecular Chemistry
1,2,3-Triazoles are also used in supramolecular chemistry due to their hydrogen bonding ability . Given the structural similarity, 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid might also find applications in this field.
Chemical Biology
In chemical biology, 1,2,3-triazoles are used for bioconjugation and fluorescent imaging . The 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, due to its similar structure, could potentially be used in similar applications.
Mechanism of Action
Target of Action
The primary target of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is P-388 lymphocytic leukemia cells . These cells are a type of cancer cell that originates from lymphocytes, a kind of white blood cell. The compound exhibits activity against these cells, indicating its potential as an anti-cancer agent .
Mode of Action
It is known that the compound exhibits activity against these cells . This suggests that it may interact with these cells in a way that inhibits their growth or induces their death.
Biochemical Pathways
Given its activity against p-388 lymphocytic leukemia cells , it is likely that it impacts pathways related to cell growth and survival.
Result of Action
The result of the action of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is the inhibition of P-388 lymphocytic leukemia cells . This suggests that the compound may have anti-cancer properties, specifically against this type of leukemia.
properties
IUPAC Name |
12,13,14-trimethoxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11,13,15(19)-hexaene-9,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O9/c1-21-12-10-9-8-6(17(19)26-14(9)16(23-3)15(12)22-2)4-7-11(25-5-24-7)13(8)27-18(10)20/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLURXJDJDJYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3=C1C(=O)OC4=C3C(=CC5=C4OCO5)C(=O)O2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219319 | |
| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy- | |
CAS RN |
69251-99-6 | |
| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069251996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



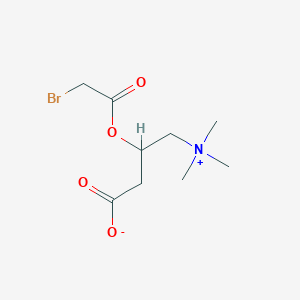
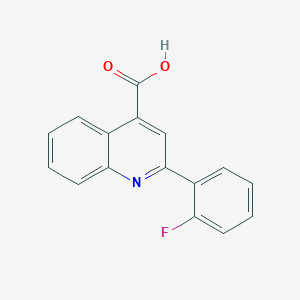
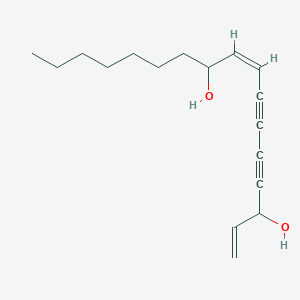

![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)

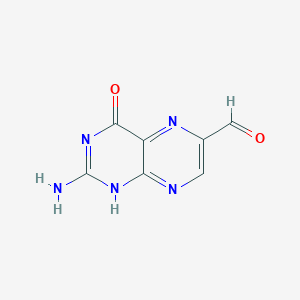

![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)

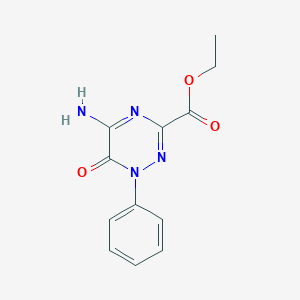
![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)
